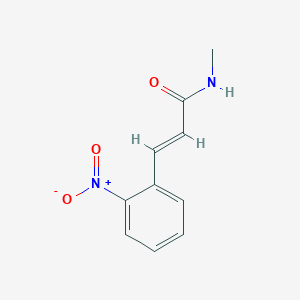

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide

Description

Significance of Acrylamide (B121943) Derivatives in Modern Synthetic and Mechanistic Studies

Acrylamide and its derivatives are versatile building blocks in organic synthesis and materials science. wikipedia.orgacs.org The core functional group, a vinyl-substituted primary amide, provides multiple points for chemical modification. wikipedia.org The double bond can participate in various addition reactions, while the amide group can be involved in hydrogen bonding and other non-covalent interactions.

In the realm of drug discovery, the incorporation of an acrylamide moiety has been shown to improve the physicochemical properties of potential drug candidates. nih.gov For instance, adding an acryloyl functional group can enhance both aqueous and lipid solubility, which may lead to better cell permeability. nih.gov This balance is crucial for the bioavailability of a therapeutic agent. Acrylamide derivatives are also key monomers in the synthesis of polyacrylamides, which have widespread applications as flocculants in water treatment and as gels in biochemical research for electrophoresis. wikipedia.orgnih.govresearchgate.net

The reactivity of the acrylamide group, particularly its ability to act as a Michael acceptor, makes it a valuable tool in the design of covalent inhibitors, a class of drugs that form a permanent bond with their biological target. nih.gov This has led to the development of numerous acrylamide-containing compounds for various therapeutic areas. acs.org

Role of Substituted Phenyl Rings in Modulating Chemical and Biological Properties

The phenyl ring is one of the most common structural units found in pharmaceuticals and other biologically active molecules. acs.orgnih.gov Modifying a phenyl ring by adding substituents is a fundamental strategy in medicinal chemistry to fine-tune a molecule's properties. wisdomlib.org These substitutions can drastically alter a compound's potency, selectivity, solubility, and metabolic stability. acs.org

Overview of the Nitro Group's Influence on Molecular Reactivity and Electronic Structure

The nitro group (-NO₂) is a powerful functional group in organic chemistry, known for its strong electron-withdrawing properties. nih.govnih.gov This is due to both inductive effects (the high electronegativity of nitrogen and oxygen) and resonance effects, where the nitro group can delocalize electron density from an attached aromatic ring. nih.gov

When attached to a phenyl ring, the nitro group significantly deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation more difficult. quora.combritannica.com Conversely, it activates the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. The potent electron-withdrawing nature of the nitro group also alters the polarity and electronic characteristics of the entire molecule, which can facilitate interactions with nucleophilic sites in biological macromolecules like proteins. nih.gov

The nitro group is also synthetically versatile. It can be readily reduced to an amino group (-NH₂), which is a key precursor for a wide array of other functional groups and a common component of many pharmaceuticals. This facile transformation makes the nitro group a valuable strategic element in multi-step syntheses. rsc.org

Stereochemical Considerations: The (2E) Configuration and its Impact on Molecular Architecture

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining a compound's physical, chemical, and biological properties. In (2E)-N-methyl-3-(2-nitrophenyl)acrylamide, the "(2E)" designation refers to the configuration of the double bond in the acrylamide chain.

This notation comes from the Cahn-Ingold-Prelog (CIP) priority rules. The "E" stands for entgegen, the German word for "opposite," indicating that the two substituents with higher priority on each carbon of the double bond are on opposite sides of the bond. For this molecule, the 2-nitrophenyl group and the N-methylcarbamoyl group are on opposite sides, leading to a trans-like arrangement.

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-methyl-3-(2-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-11-10(13)7-6-8-4-2-3-5-9(8)12(14)15/h2-7H,1H3,(H,11,13)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQGXGXCPQAIAU-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2e N Methyl 3 2 Nitrophenyl Acrylamide

Retrosynthetic Analysis and Key Precursors for (2E)-N-methyl-3-(2-nitrophenyl)acrylamide

A retrosynthetic analysis of the target molecule, this compound, identifies the central carbon-carbon double bond as the most logical point for disconnection. This approach simplifies the molecule into two primary synthons: an electrophilic carbonyl component and a nucleophilic C2-component.

The most straightforward precursors derived from this analysis are:

2-nitrobenzaldehyde (B1664092) : This commercially available aromatic aldehyde serves as the electrophilic partner, providing the 2-nitrophenyl portion of the final molecule.

An N-methylacetamide-derived C2 synthon : This component provides the N-methylacrylamide fragment. The specific nature of this precursor varies depending on the chosen synthetic methodology. For instance, it could be a phosphorus ylide for a Wittig reaction, a phosphonate (B1237965) ester for a Horner-Wadsworth-Emmons reaction, or an active methylene (B1212753) compound for a Knoevenagel condensation.

This disconnection strategy forms the basis for the classical olefination reactions discussed in the subsequent sections.

| Target Molecule | Key Disconnection | Precursors |

| This compound | C=C double bond | 2-nitrobenzaldehydeN-methylacetamide-derived nucleophile (e.g., phosphorus ylide, phosphonate carbanion, or active methylene compound) |

Classical Condensation Reactions for Acrylamide (B121943) Synthesis

Classical condensation reactions are the most common and well-established methods for forming the alkene functionality in molecules like this compound. These reactions involve the coupling of a carbonyl compound with a stabilized carbanion or ylide.

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgnih.gov In the context of synthesizing this compound, this reaction would involve the interaction of 2-nitrobenzaldehyde with a specific Wittig reagent, namely a triphenyl phosphonium (B103445) ylide. scribd.com

The key steps in the mechanism involve the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of 2-nitrobenzaldehyde. scribd.comberkeley.edu This forms a betaine (B1666868) intermediate which subsequently cyclizes to a four-membered oxaphosphetane ring. scribd.comberkeley.edu The collapse of this ring yields the desired alkene and a triphenylphosphine (B44618) oxide byproduct. nih.govberkeley.edu

The stereochemistry of the resulting double bond is influenced by the nature of the ylide. nih.gov For the synthesis of this compound, a stabilized ylide, such as (N-methylcarbamoyl)methylidenetriphenylphosphorane, would be required. Stabilized ylides generally favor the formation of the thermodynamically more stable (E)-alkene, which aligns with the desired stereochemistry of the target compound. berkeley.edu

| Reaction | Aldehyde Precursor | Wittig Reagent Precursor | Key Features |

| Wittig | 2-nitrobenzaldehyde | (N-methylcarbamoyl)methylidenetriphenylphosphorane | Forms C=C bondStabilized ylide favors (E)-isomerGenerates triphenylphosphine oxide byproduct |

The Knoevenagel condensation provides a selective and efficient route to acrylamides under mild conditions. organic-chemistry.orgresearchgate.net This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base like piperidine. chemspider.commdpi.com

For the synthesis of this compound, 2-nitrobenzaldehyde would be reacted with an active methylene compound such as N-methyl-2-cyanoacetamide. A proposed mechanism involves the formation of an iminium intermediate followed by a Mannich-type addition and subsequent decarboxylative elimination to yield the final product. organic-chemistry.org The Doebner-Knoevenagel variation is particularly noted for its high selectivity in producing the (E)-isomer of acrylamides. organic-chemistry.orgresearchgate.net This method is scalable and tolerates a wide range of functional groups. organic-chemistry.org

| Reaction | Aldehyde Precursor | Active Methylene Precursor | Catalyst (Typical) | Key Features |

| Knoevenagel | 2-nitrobenzaldehyde | N-methyl-2-cyanoacetamide | Piperidine | Mild reaction conditionsHigh (E)-selectivityTolerates diverse functional groups |

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions. wikipedia.orgchemrxiv.org It is renowned for producing (E)-alkenes with excellent selectivity. wikipedia.orgorganic-chemistry.org The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides of the Wittig reaction. orgsyn.org

The synthesis of this compound via the HWE pathway would involve the reaction of 2-nitrobenzaldehyde with the carbanion generated by deprotonating a phosphonate ester, such as diethyl (N-methylcarbamoyl)methylphosphonate. The reaction mechanism is similar to the Wittig reaction, proceeding through an intermediate that eliminates to form the alkene. organic-chemistry.org A significant advantage of the HWE reaction is that the byproduct is a water-soluble dialkylphosphate salt, which can be easily removed during aqueous workup, simplifying product purification. wikipedia.orgorganic-chemistry.orgorgsyn.org

| Reaction | Aldehyde Precursor | Phosphonate Precursor | Base (Typical) | Key Features |

| HWE | 2-nitrobenzaldehyde | Diethyl (N-methylcarbamoyl)methylphosphonate | NaH, BuLi | Excellent (E)-selectivityMore reactive nucleophile than WittigWater-soluble phosphate (B84403) byproduct simplifies purification |

Advanced Catalytic Approaches for Selective Acrylamide Formation

While classical condensation reactions are robust, advanced catalytic methods offer alternative pathways that can provide high selectivity and efficiency, often under mild conditions.

Transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, represent a powerful tool for the formation of carbon-carbon bonds and could be adapted for the synthesis of this compound. mdpi.com While not a standard method for this specific compound, a plausible Heck-type reaction could be envisioned.

This approach might involve the palladium-catalyzed coupling of an aryl halide (e.g., 1-iodo-2-nitrobenzene (B31338) or 1-bromo-2-nitrobenzene) with N-methylacrylamide. The mechanism typically involves the oxidative addition of the palladium catalyst to the aryl halide, followed by insertion of the alkene (N-methylacrylamide), and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. The success and stereoselectivity of such a reaction would be highly dependent on the choice of catalyst, ligands, base, and reaction conditions. These reactions offer the potential for new synthetic routes not accessible through classical methods. mdpi.com

| Reaction (Plausible) | Aryl Component | Alkene Component | Catalyst (Typical) | Key Features |

| Heck Coupling | 1-halo-2-nitrobenzene | N-methylacrylamide | Palladium complex | Direct arylation of an alkenePotential for high selectivityRepresents an advanced, alternative approach |

Organocatalytic Methodologies for Stereoselective Synthesis

The stereoselective synthesis of compounds like this compound is crucial for ensuring the desired three-dimensional arrangement of atoms, which can significantly influence the molecule's properties. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for achieving high levels of stereocontrol. While specific studies detailing the organocatalytic asymmetric synthesis of this compound are not extensively documented, the principles can be inferred from similar transformations involving related substrates.

A plausible and widely studied approach for establishing stereocenters in related structures is the organocatalytic Michael addition. nih.govrsc.org This reaction is particularly relevant for the synthesis of precursors to the target molecule. For instance, the conjugate addition of a nucleophile to a nitro-substituted α,β-unsaturated carbonyl compound, catalyzed by a chiral organic molecule, can set a key stereocenter.

Commonly employed organocatalysts for such transformations include proline and its derivatives, as well as cinchona alkaloids. nih.gov These catalysts operate through the formation of transient iminium or enamine intermediates, which effectively shields one face of the molecule, directing the incoming nucleophile to the other face and thereby controlling the stereochemical outcome. nih.govacs.org The enantioselective 1,4-addition of enolizable aldehydes to nitroalkenes is a well-established method for producing γ-nitroaldehydes with high enantiomeric purity. researchgate.net

While direct data for the target compound is scarce, the table below conceptualizes a potential organocatalytic approach based on known reactions for similar substrates.

| Catalyst Type | Potential Substrates | Expected Outcome | Key Advantages |

| Chiral Pyrrolidine Derivatives | 2-Nitrobenzaldehyde and N-methylacetamide | Stereoselective formation of a precursor | High enantioselectivity, mild reaction conditions |

| Cinchona Alkaloid Derivatives | 3-(2-nitrophenyl)acrylic acid and methylamine (B109427) | Direct amidation with stereocontrol | Availability of both enantiomers of the catalyst |

It is important to note that the development of a specific organocatalytic method for this compound would require dedicated research to optimize the catalyst structure, reaction conditions, and substrate scope to achieve high yields and stereoselectivity.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals aims to reduce the environmental impact of chemical processes. This involves strategies such as using less hazardous solvents, employing catalytic methods to improve atom economy, and minimizing waste generation.

Solvent-Free Reaction Conditions

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. Solvent-free, or solid-state, reactions offer a significant advantage in this regard. academie-sciences.fr

For the synthesis of amides like this compound, solvent-free conditions can be achieved by reacting the corresponding acid or its activated derivative directly with the amine. For instance, the direct amidation of 3-(2-nitrophenyl)acrylic acid with methylamine could potentially be carried out by grinding the reactants together, possibly with a non-volatile and recyclable catalytic additive. nih.govbeilstein-journals.org A one-pot solvent-free synthesis of N-methyl imines has been demonstrated by grinding aromatic aldehydes with methylamine hydrochloride and a base. academie-sciences.fr This approach simplifies the work-up procedure, reduces waste, and can sometimes lead to faster reaction times and higher yields.

Environmentally Benign Catalytic Systems

The use of environmentally benign catalysts is another key aspect of green chemistry. This can involve the use of non-toxic, recyclable catalysts, or catalytic systems that can operate under mild conditions.

For the synthesis of cinnamic acid derivatives, which share the core structure of the target molecule, various green catalytic systems have been explored. nih.govajol.info These include the use of solid-supported catalysts that can be easily recovered and reused, as well as catalysts that are active in greener solvents like water. nih.gov

The direct preparation of amides from cinnamic acid under solvent-free conditions has been achieved using graphene oxide as a recyclable catalyst. beilstein-journals.org This method relies on hydrogen-bonding activation and represents a sustainable alternative to traditional coupling reagents that generate stoichiometric waste. The use of such catalytic systems for the synthesis of this compound would align with the principles of green chemistry by minimizing waste and environmental impact.

The following table summarizes potential green chemistry approaches for the synthesis of the target compound.

| Green Chemistry Principle | Proposed Method | Potential Advantages |

| Solvent-Free Conditions | Grinding of 3-(2-nitrophenyl)acrylic acid with methylamine | Reduced solvent waste, simplified purification, potentially lower energy consumption |

| Environmentally Benign Catalyst | Use of a recyclable solid acid or base catalyst | Catalyst reusability, reduced generation of toxic byproducts |

| Atom Economy | Direct amidation of the carboxylic acid | Minimizes the use of activating agents and reduces waste |

Further research is necessary to adapt and optimize these green methodologies specifically for the efficient and sustainable production of this compound.

Chemical Reactivity and Transformation Pathways of 2e N Methyl 3 2 Nitrophenyl Acrylamide

Reactions Involving the Alpha,Beta-Unsaturated Carbonyl System

The electron-withdrawing nature of the carbonyl group and the nitrophenyl ring renders the β-carbon of the acrylamide (B121943) susceptible to nucleophilic attack. This polarity is a key driver for several addition and polymerization reactions.

The polarized nature of the α,β-unsaturated carbonyl system in (2E)-N-methyl-3-(2-nitrophenyl)acrylamide makes it an excellent Michael acceptor. This facilitates the 1,4-conjugate addition of a wide array of soft nucleophiles.

Thiols: Thiols are particularly effective nucleophiles for Michael additions to acrylamides. Research on a series of N-arylacrylamides has shown that the presence of an ortho-nitro substituent significantly enhances the reaction rate with glutathione, a biological thiol. nih.gov In one study, o-nitrophenyl acrylamide was identified as the most reactive compound, with a half-life of only 6 minutes in the presence of glutathione. nih.gov This high reactivity is attributed to the strong electron-withdrawing effect of the nitro group, which increases the electrophilicity of the β-carbon. nih.gov It is therefore highly probable that this compound would exhibit similar or even enhanced reactivity with thiol nucleophiles due to the additional electronic effects of the N-methyl group.

Amines: Primary and secondary amines are also known to undergo Michael addition with acrylamides, leading to the formation of β-amino acid derivatives. nih.gov The reaction of acrylamide with amino compounds has been shown to produce 3-(alkylamino)propionamides. nih.gov While this reaction can be reversible upon heating, it proceeds efficiently under milder conditions. nih.gov Microwave-assisted Michael additions of amines to α,β-unsaturated esters have been shown to be a simple and efficient protocol, significantly reducing reaction times and increasing yields. researchgate.netnih.gov This suggests that this compound would readily react with various amines to form the corresponding adducts.

Table 1: Michael Addition Donors for Acrylamide Systems

| Nucleophile Type | Example | Product Type | Reference |

|---|---|---|---|

| Thiol | Glutathione | Thioether Adduct | nih.gov |

| Amine | Glycine | 3-(alkylamino)propionamide | nih.gov |

| Amine | Benzylamine | N-benzyl-β-amino ester | researchgate.netnih.gov |

| Carbanion | 2-(p-nitrophenyl)-propionitrile anion | Substituted Propionitrile | uni-muenchen.de |

The electron-deficient nature of the double bond in this compound suggests its potential as a dienophile in Diels-Alder reactions and as a dipolarophile in [3+2] cycloaddition reactions.

[3+2] Cycloaddition Reactions: These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. Nitrones, for instance, can react with electron-poor alkenes in a [3+2] cycloaddition manner to form isoxazolidines. kingston.ac.uk The reaction of C-phenyl-N-methyl nitrone with acyclic olefins bearing electron-donating and weak electron-withdrawing groups has been shown to lead to complete ortho regioselectivity. researchgate.net Given the electron-deficient character of the alkene in this compound, it is expected to be a highly reactive partner in [3+2] cycloaddition reactions with various 1,3-dipoles like nitrones, azides, and nitrile oxides. uchicago.edu

While specific experimental data for Diels-Alder reactions involving this compound is not available, its electron-deficient double bond makes it a plausible dienophile for reactions with electron-rich dienes.

N-substituted acrylamides are known to undergo polymerization through both radical and anionic mechanisms.

Radical Polymerization: The radical polymerization of N-substituted acrylamides is a common method for the synthesis of polyacrylamides. mdpi.comacs.orgnii.ac.jp The polymerization is typically initiated by thermal or photochemical decomposition of radical initiators. mdpi.com The stereochemistry of the resulting polymer can be influenced by factors such as temperature and the presence of additives like Lewis acids or phosphates. nii.ac.jpnii.ac.jp For instance, the radical polymerization of N-isopropylacrylamide in the presence of secondary alkyl phosphates has been shown to produce syndiotactic-rich polymers at lower temperatures. nii.ac.jp

Anionic Polymerization: While N-monosubstituted acrylamides are generally not amenable to anionic polymerization due to the presence of an acidic amide proton, N,N-disubstituted acrylamides can undergo this process. nii.ac.jpacs.org However, for N-monosubstituted acrylamides like the target compound, anionic polymerization would likely require protection of the amide proton. Stereospecific anionic polymerization of N,N-dialkylacrylamides has been achieved using specific initiators and additives, leading to isotactic or syndiotactic polymers. acs.orgfigshare.com A recent development has shown that a zinc triflate/phosphine Lewis pair can enable the living/controlled anionic polymerization of dialkyl acrylamides under mild conditions. chemrxiv.org

Transformations of the Nitro Aromatic Moiety

The nitrophenyl group in this compound is a key site for chemical modifications, particularly through reduction of the nitro group and electrophilic substitution on the aromatic ring.

The nitro group can be readily reduced to an amino group or a hydroxylamino group, providing access to a range of functionalized derivatives.

Reduction to Amino Derivatives: A common and efficient method for the reduction of aromatic nitro compounds is catalytic hydrogenation. The use of a stabilized palladium nanoparticle catalyst has been demonstrated for the selective hydrogenation of N-4-nitrophenyl nicotinamide (B372718) to the corresponding primary amine with high conversion rates. mit.edumit.edu This method is highly chemoselective, leaving other reducible functional groups intact. mit.edu This suggests that the nitro group of this compound can be selectively reduced to an amine under similar conditions without affecting the acrylamide moiety.

Formation of N-Hydroxylamino Derivatives: Partial reduction of the nitro group can lead to the formation of N-hydroxylamino derivatives. While specific conditions for this compound are not documented, various reagents are known to effect this transformation for nitroarenes in general.

The nitrophenyl ring in this compound is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro group and the acrylamide side chain.

Nitration: Further nitration of the nitrophenyl ring is possible, although it requires harsh conditions. The existing nitro group is a meta-director. The acrylamide group, being electron-withdrawing, would also direct incoming electrophiles to the meta position relative to its point of attachment. Studies on the nitration of 2-nitrophenol (B165410) have shown that 2,4-dinitrophenol (B41442) can be formed, indicating that further substitution is feasible. nih.govresearchgate.net The formation rate and yield of 2,4-dinitrophenol are slightly higher when starting from 2-nitrophenol compared to 4-nitrophenol. nih.gov

Halogenation and Friedel-Crafts Reactions: The strongly deactivated nature of the ring makes Friedel-Crafts alkylation and acylation reactions highly unlikely. quora.comlibretexts.orglibretexts.org These reactions typically fail with strongly deactivated substrates like nitrobenzene. quora.comlibretexts.orglibretexts.org Similarly, halogenation would require forcing conditions and the regioselectivity would be governed by the directing effects of the existing substituents.

Table 2: Summary of Potential Reactivity

| Reaction Type | Functional Group Involved | Expected Reactivity |

|---|---|---|

| Michael Addition | α,β-Unsaturated Carbonyl | High, especially with soft nucleophiles |

| [3+2] Cycloaddition | Carbon-Carbon Double Bond | High, with 1,3-dipoles |

| Diels-Alder | Carbon-Carbon Double Bond | Plausible, with electron-rich dienes |

| Radical Polymerization | Carbon-Carbon Double Bond | Yes, typical for acrylamides |

| Anionic Polymerization | Carbon-Carbon Double Bond | Requires N-H protection |

| Nitro Group Reduction | Nitro Group | Readily reduced to amine or hydroxylamine (B1172632) |

| Electrophilic Aromatic Substitution | Nitrophenyl Ring | Deactivated, substitution at meta positions |

Reactions at the Amide Nitrogen

The amide functionality is a critical determinant of the chemical behavior of this compound. Reactions at the amide nitrogen are influenced by the electronic effects of the conjugated system and the steric hindrance around the nitrogen atom.

Specific studies on the alkylation and acylation of this compound are not readily found in the surveyed scientific literature. However, the N-H bond of the secondary amide is, in principle, susceptible to substitution.

Alkylation: N-alkylation of secondary amides typically requires strong bases to deprotonate the amide nitrogen, forming an amidate anion, which then acts as a nucleophile. Common alkylating agents include alkyl halides. The reaction conditions for such a transformation would need to be carefully controlled to avoid competing reactions at other sites of the molecule, such as Michael addition to the acrylamide double bond.

Acylation: N-acylation would lead to the formation of an imide. This transformation is generally achieved using acylating agents like acyl chlorides or anhydrides in the presence of a base. The reactivity of the N-methyl amide nitrogen towards acylation is generally lower than that of a primary amide due to steric hindrance from the methyl group.

Due to the lack of specific experimental data, a detailed discussion and data table for alkylation and acylation studies of this compound cannot be provided at this time.

Hydrolysis: The hydrolysis of the amide bond in this compound would yield (2E)-3-(2-nitrophenyl)acrylic acid and methylamine (B109427). This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to the carboxylate and methylamine.

The kinetics of hydrolysis for N-substituted amides can be influenced by the electronic nature of the substituents. researchgate.net The electron-withdrawing nitro group on the phenyl ring may have a modest electronic effect on the rate of hydrolysis.

Transamidation: Transamidation is the reaction of an amide with an amine to form a new amide. organic-chemistry.orgnih.gov For this compound, this would involve the displacement of methylamine by another amine. This reaction is often thermodynamically neutral or slightly unfavorable and typically requires catalysis, for instance by metal salts or by activation of the amide bond. nih.gov

Detailed research findings and data tables for the hydrolysis and transamidation of this compound are not available in the current literature.

Photochemical and Electrochemical Reactivity of this compound

The presence of both a nitroaromatic system and a conjugated acrylamide moiety imparts interesting photochemical and electrochemical properties to this compound.

The photochemistry of ortho-nitrobenzyl compounds is a well-studied area, and it is anticipated that this compound will exhibit related reactivity. The key photochemical process for many ortho-nitrobenzyl derivatives involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. rsc.org

In the case of this compound, irradiation with UV light could potentially lead to intramolecular cyclization. The excited nitro group could abstract a hydrogen atom from the methyl group on the amide nitrogen or from the vinylic position, although the latter is less common. More plausible is a pathway analogous to the photocyclization of other ortho-substituted nitroarenes. For instance, ortho-nitrocinnamic acids and their derivatives are known to undergo photochemical transformations. nih.govresearchgate.net Depending on the reaction conditions and the specific excited state involved, a variety of products could be formed, including those resulting from cyclization and rearrangement.

A potential, though unconfirmed, photoinduced transformation pathway is summarized in the table below.

| Reactant | Irradiation Wavelength | Proposed Intermediate | Potential Product(s) |

| This compound | UV light | Aci-nitro intermediate | Cyclic products |

This table represents a hypothetical reaction pathway based on the known photochemistry of related compounds.

Electrochemical Reduction: The electrochemical reduction of nitroaromatic compounds has been extensively studied. The nitro group is readily reduced in a series of steps. The exact reduction potentials and the nature of the products are highly dependent on the pH of the medium, the electrode material, and the presence of other functional groups in the molecule.

The generally accepted mechanism for the electrochemical reduction of a nitroaromatic compound (ArNO₂) proceeds as follows:

One-electron reduction to form a nitro anion radical (ArNO₂⁻).

Further reduction and protonation steps lead to a nitroso derivative (ArNO).

The nitroso derivative is then reduced to a hydroxylamine (ArNHOH).

Finally, the hydroxylamine can be reduced to the corresponding amine (ArNH₂).

The acrylamide moiety can also be electrochemically active, potentially undergoing reduction at the carbon-carbon double bond, especially under certain conditions. The relative reduction potentials of the nitro group and the acrylamide double bond will determine the selectivity of the electrochemical process.

The expected reduction products of the nitro group are presented in the following table.

| Reduction Step | Product | Number of Electrons |

| 1 | Nitro anion radical | 1 |

| 2 | Nitroso derivative | 2 |

| 3 | Hydroxylamine derivative | 4 |

| 4 | Amine derivative | 6 |

This table outlines the general pathway for nitro group reduction.

Electrochemical Oxidation: Specific studies on the electrochemical oxidation of this compound are not available. Generally, the amide group is difficult to oxidize. The phenyl ring could be oxidized at high positive potentials, but this process is often irreversible and can lead to polymerization or degradation of the material on the electrode surface. The presence of the electron-withdrawing nitro group would make the oxidation of the aromatic ring more difficult compared to an unsubstituted phenyl ring.

Computational Chemistry and Molecular Modeling Studies of 2e N Methyl 3 2 Nitrophenyl Acrylamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties, including molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the reactivity of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For this compound, the presence of the electron-withdrawing nitro group (-NO2) and the acrylamide (B121943) moiety significantly influences the electronic distribution and, consequently, the FMO energies. The nitrophenyl group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The acrylamide group, with its conjugated system, will also contribute to the delocalization of the molecular orbitals.

Based on studies of similar nitroaromatic and acrylamide compounds, the predicted FMO properties for this compound are summarized in the table below. mdpi.commdpi.comnih.gov These values are hypothetical and representative of what would be expected from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G*).

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| Energy Gap (Egap) | 4.0 |

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netwuxiapptec.comnih.gov The EPS map is generated by plotting the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the EPS map is expected to show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl group of the amide. researchgate.net These regions would be the primary sites for interaction with electrophiles. Conversely, the hydrogen atoms of the methyl group and the aromatic ring are likely to exhibit a positive potential, making them potential sites for nucleophilic interactions. The distribution of electrostatic potential provides insights into intermolecular interactions, such as hydrogen bonding, which can influence the molecule's physical and biological properties.

The 2-nitrophenyl group in this compound is an aromatic system where the pi-electrons are delocalized across the benzene (B151609) ring. The presence of the nitro group, a strong electron-withdrawing group, can influence the aromaticity of the ring. Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

These calculations would likely reveal a degree of perturbation in the electron delocalization of the phenyl ring due to the electronic effects of both the nitro group and the acrylamide substituent. Understanding the aromatic character is crucial as it affects the stability and reactivity of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscapes in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. acs.orgmdpi.com By simulating the motion of atoms and molecules, MD can provide insights into the conformational flexibility and intermolecular interactions of this compound in a solvent environment.

An MD simulation would reveal the preferred conformations of the molecule in solution, taking into account the rotation around single bonds, such as the C-N bond of the amide and the C-C bond connecting the phenyl ring to the acrylamide moiety. The simulation would also capture the interactions between the solute and solvent molecules, such as water, which can influence the conformational preferences through hydrogen bonding and other non-covalent interactions. The nitro group and the amide functionality would be key sites for such interactions. The resulting conformational landscape would be essential for understanding how the molecule might interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Analogues (Focused on Molecular Descriptors and Theoretical Activity Predictions)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For analogues of this compound, a QSAR study would involve calculating a set of molecular descriptors and correlating them with a measured biological response.

Relevant molecular descriptors for this class of compounds could include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges, which describe the electronic properties of the molecule.

Steric descriptors: Molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Topological descriptors: Connectivity indices that describe the branching and connectivity of the atoms in the molecule.

Hydrophobic descriptors: LogP, which quantifies the lipophilicity of the molecule.

A hypothetical QSAR model for a series of related acrylamide derivatives might take the form of a linear equation, such as:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The development of a robust QSAR model would allow for the theoretical prediction of the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Electronic | LUMO Energy, Dipole Moment | Affecting interactions with target binding sites |

| Steric | Molecular Volume, Surface Area | Influencing the fit within a receptor pocket |

| Hydrophobic | LogP | Impacting cell membrane permeability and target accessibility |

In Silico Screening and Virtual Ligand Design (if applicable for specific molecular targets, excluding any clinical or drug development context)

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a specific biological target. researchgate.netd-nb.infochemrxiv.org If a molecular target for this compound or its analogues were identified, virtual screening could be employed to explore its potential interactions.

This process typically involves molecular docking, where the 3D structure of the small molecule is computationally fitted into the binding site of the target protein. The docking algorithm calculates a score that estimates the binding affinity. Based on these scores, a ranked list of potential "hits" is generated.

For this compound, the acrylamide moiety could potentially act as a covalent binder, forming a bond with nucleophilic residues (like cysteine) in a target's active site. frontiersin.org The nitrophenyl group would contribute to non-covalent interactions, such as pi-stacking and hydrogen bonding. Virtual ligand design could then be used to modify the structure of the initial hit to improve its binding affinity and selectivity for the target.

Spectroscopic Property Prediction from Theoretical Calculations

Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules like this compound, offering deep insights into its electronic structure and vibrational modes. Theoretical calculations, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for the elucidation of UV-Vis, NMR, and infrared (IR) spectra. These computational methods enable a detailed assignment of spectral features and can be correlated with experimental data to confirm the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The electronic absorption spectrum of this compound can be predicted using TD-DFT calculations. This method provides information about the electronic transitions between molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). doaj.orgresearchgate.net The calculated maximum absorption wavelengths (λmax) correspond to these transitions and are indicative of the molecule's electronic behavior. For a molecule with conjugated systems and chromophores like the nitro group and the acrylamide moiety, transitions such as π → π* and n → π* are expected. nih.gov The theoretical calculations can also determine the oscillator strength of these transitions, which relates to the intensity of the absorption bands.

Interactive Table: Predicted UV-Vis Absorption Data

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 315 | 0.45 | HOMO → LUMO |

| S0 → S2 | 260 | 0.28 | HOMO-1 → LUMO |

| S0 → S3 | 225 | 0.15 | HOMO → LUMO+1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. nih.gov These calculations provide the isotropic shielding values for each nucleus, which are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts help in the assignment of signals in the experimental NMR spectra, providing a robust confirmation of the molecular structure. researchgate.net Discrepancies between calculated and experimental values can often be attributed to solvent effects and intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase theoretical models. nih.gov

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=CH-Ar | 7.8 | 140.2 |

| C=CH-CO | 6.5 | 121.5 |

| NH-CH₃ | 2.9 | 26.8 |

| Aromatic C-NO₂ | - | 148.5 |

| C=O | - | 166.3 |

Vibrational Spectroscopy (FT-IR):

The vibrational frequencies of this compound can be calculated using DFT methods, which provide insights into the molecule's infrared (IR) and Raman spectra. nih.gov These calculations yield a set of harmonic vibrational modes, which can be assigned to specific molecular motions such as stretching, bending, and torsional vibrations. scielo.org.za To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. nih.gov The predicted vibrational spectrum is invaluable for assigning the absorption bands observed in the experimental FT-IR spectrum to specific functional groups and vibrational modes within the molecule.

Interactive Table: Predicted FT-IR Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| N-H Stretch | 3450 | Amide N-H stretching |

| C-H Stretch (Aromatic) | 3100-3000 | Aromatic C-H stretching |

| C=O Stretch | 1675 | Amide I band |

| C=C Stretch | 1630 | Alkene C=C stretching |

| N-O Stretch (Asymmetric) | 1525 | Nitro group N-O stretching |

| N-O Stretch (Symmetric) | 1350 | Nitro group N-O stretching |

Exploration of Biological Activities and Molecular Mechanisms of 2e N Methyl 3 2 Nitrophenyl Acrylamide Excluding Human Clinical Data

In Vitro Enzyme Inhibition Studies

The evaluation of a novel compound's therapeutic potential often begins with screening against a panel of enzymes implicated in disease pathology. For a molecule like (2E)-N-methyl-3-(2-nitrophenyl)acrylamide, its electrophilic acrylamide (B121943) moiety suggests a potential for covalent interaction with nucleophilic residues in enzyme active sites, making enzyme inhibition studies a critical area of investigation.

Kinetic Characterization of Enzyme-Inhibitor Interactions

To understand the potency and mechanism of enzyme inhibition, detailed kinetic studies are paramount. These analyses determine key parameters that quantify the interaction between an inhibitor and its target enzyme. Should this compound be identified as an enzyme inhibitor, the following kinetic characterizations would be essential:

| Parameter | Description |

| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is a common measure of inhibitor potency. |

| Kᵢ (Inhibition constant) | A measure of the binding affinity of the inhibitor to the enzyme. A lower Kᵢ value indicates a higher affinity. |

| k_inact (Rate of inactivation) | For irreversible inhibitors, this constant describes the rate at which the enzyme is inactivated. |

| Mechanism of Inhibition | Determines whether the inhibition is competitive, non-competitive, uncompetitive, or mixed, providing insight into the inhibitor's binding site relative to the substrate. |

No specific kinetic data for the interaction of this compound with any enzyme is currently available in the reviewed literature.

Mechanistic Probes of Enzyme Active Sites

Understanding how an inhibitor interacts with the three-dimensional structure of an enzyme's active site is crucial for mechanism-based drug design. Techniques such as X-ray crystallography or cryo-electron microscopy could be employed to solve the structure of the enzyme in complex with this compound. This would reveal the precise binding mode, conformational changes in the enzyme, and any covalent adducts formed, thereby guiding the design of more potent and selective inhibitors.

Cellular Assays for Investigating Biological Pathways

Moving from an isolated enzyme to a cellular context is a vital step in preclinical research. Cellular assays provide insights into a compound's ability to permeate cell membranes, engage its target in a complex biological milieu, and modulate cellular signaling pathways.

Cell Line-Based Studies (e.g., Receptor Binding, Signaling Pathway Modulation)

A wide array of cell-based assays would be necessary to elucidate the biological effects of this compound. These could include:

Receptor Binding Assays: To determine if the compound binds to specific cell surface or intracellular receptors.

Signaling Pathway Analysis: Using techniques like Western blotting or reporter gene assays to assess the modulation of key signaling cascades (e.g., MAPK, NF-κB, PI3K/Akt pathways).

Cell Viability and Proliferation Assays: To evaluate the compound's cytotoxic or cytostatic effects on various cell lines, including cancer and normal cells.

Specific data from cell line-based studies for this compound are not currently documented.

Protein-Ligand Interaction Studies Using Biophysical Techniques

To confirm direct binding to a target protein within a more complex system and to characterize the thermodynamics and kinetics of this interaction, various biophysical techniques are employed. These methods provide quantitative data on binding affinity, stoichiometry, and conformational changes.

| Technique | Information Provided |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₐ, ΔH, ΔS). |

| Surface Plasmon Resonance (SPR) | A label-free technique that measures the binding kinetics (k_on, k_off) and affinity (K_D) of an interaction in real-time. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can identify the binding site on the protein and characterize the structural changes upon ligand binding. |

| Differential Scanning Fluorimetry (DSF) | Measures the change in a protein's melting temperature upon ligand binding to assess binding and stability. |

There are currently no published biophysical studies detailing the interaction of this compound with any specific protein target.

Structure-Activity Relationship (SAR) of this compound Derivatives (Focused on Molecular Design and In Vitro Potency)

A systematic structure-activity relationship (SAR) study involves the synthesis and evaluation of a series of analogues to understand how different chemical modifications influence biological activity. For this compound, an SAR campaign would likely explore modifications at several key positions to optimize potency and selectivity.

| Position of Modification | Rationale for Modification | Potential Impact on In Vitro Potency |

| N-methyl group | Altering the size and electronics of this group can affect solubility, hydrogen bonding, and steric interactions within the binding pocket. | Substitution with larger alkyl or aryl groups could enhance or diminish binding affinity depending on the target's topology. |

| 2-nitrophenyl ring | The position and nature of the substituent on the phenyl ring are critical for activity. The nitro group's electron-withdrawing properties and position influence the molecule's overall electronics and geometry. | Moving the nitro group to the meta or para position, or replacing it with other electron-withdrawing or electron-donating groups, would significantly impact target interaction and potency. |

| Acrylamide core | The α,β-unsaturated system is a key feature. Modifications here could alter its reactivity as a Michael acceptor. | Introducing substituents on the α- or β-carbon could modulate the electrophilicity and steric hindrance, thereby tuning the covalent interaction with a target protein. |

A formal SAR study for derivatives of this compound has not been found in the reviewed scientific literature, and therefore, no comparative in vitro potency data can be presented.

Investigation of Potential as a Biological Probe or Tool Compound

There is no available scientific literature detailing the investigation or use of this compound as a biological probe or tool compound.

Mechanisms of Action at the Molecular and Subcellular Level (e.g., covalent modification of proteins, interaction with nucleic acids)

There is no available scientific literature that specifically elucidates the molecular and subcellular mechanisms of action for this compound.

Applications of 2e N Methyl 3 2 Nitrophenyl Acrylamide in Chemical Sciences

Utility as a Versatile Building Block in Complex Organic Synthesis

The structure of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide suggests its role as a versatile synthon in organic chemistry. The presence of multiple reactive sites—the Michael acceptor system of the acrylamide (B121943), the potential for amide functionalization, and the reactive nitro group—allows for a variety of chemical transformations.

While specific studies on the biological activity of scaffolds derived directly from this compound are scarce, the broader class of acrylamide derivatives has been investigated for the synthesis of compounds with potential biological relevance. nih.govekb.eg The acrylamide moiety can serve as a key pharmacophore or as a reactive handle for attaching the molecule to other biologically active cores.

The nitrophenyl group can be readily reduced to an aminophenyl group, which opens up a plethora of synthetic possibilities for creating diverse molecular architectures. This amino group can be further functionalized to introduce new pharmacophores or to modulate the physicochemical properties of the resulting molecules. Research on related bis(3-(4-nitrophenyl)acrylamide) derivatives has explored their potential as acetylcholinesterase inhibitors for conditions like Alzheimer's disease, as well as their antioxidant and antimicrobial properties. niscpr.res.in

Table 1: Potential Transformations of this compound for Biologically Active Scaffolds

| Transformation | Reagents and Conditions (Hypothetical) | Resulting Functional Group | Potential Scaffold Type |

|---|---|---|---|

| Nitro Group Reduction | H₂, Pd/C or SnCl₂, HCl | Amino Group (-NH₂) | Anilines, Benzimidazoles |

| Michael Addition | Nucleophiles (e.g., thiols, amines) | Substituted propanamides | Cysteine-reactive probes, peptidomimetics |

Aromatic nitro compounds are well-established precursors in the synthesis of a wide variety of heterocyclic systems. numberanalytics.com The reduction of the nitro group in this compound to an amine would yield an intermediate that is primed for intramolecular cyclization reactions. For instance, the resulting N-methyl-3-(2-aminophenyl)acrylamide could potentially undergo cyclization to form quinoline (B57606) or other nitrogen-containing heterocyclic scaffolds. Studies on related nitrophenyl-containing compounds have demonstrated their utility in synthesizing complex heterocyclic structures like 5,6,7,8-tetrahydroisoquinolines. nih.gov

The acrylamide portion of the molecule can also participate in cycloaddition reactions, further expanding the range of accessible heterocyclic frameworks. The specific reaction pathways and resulting products would depend on the chosen reagents and reaction conditions.

Role in Materials Science and Polymer Chemistry

The vinyl group in the acrylamide moiety of this compound makes it a suitable monomer for polymerization reactions, suggesting its potential applications in materials science.

Acrylamide and its derivatives are widely used in the synthesis of polyacrylamides, which have numerous applications, including as flocculants, thickeners, and in gel electrophoresis. google.combio-rad.com this compound could be polymerized to form a homopolymer or copolymerized with other monomers to create specialty polymers with tailored properties. The N-methyl group can influence the solubility and thermal properties of the resulting polymer, while the nitrophenyl group can impart specific functionalities. For instance, the presence of the nitro group could enhance the polymer's refractive index or its affinity for certain surfaces or molecules. While the polymerization of acrylamide in the presence of nitro groups can be challenging due to potential radical scavenging, specialized initiation systems can overcome this. researchgate.net

Table 2: Potential Polymerization Methods for this compound

| Polymerization Type | Initiator System (Example) | Potential Polymer Properties |

|---|---|---|

| Free Radical Polymerization | Ammonium persulfate (APS) / TEMED | Water-soluble or -swellable polymers |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | RAFT agents (e.g., dithioesters) | Controlled molecular weight and architecture |

The reactive nature of the acrylamide group makes this compound a candidate for the functionalization of polymer surfaces. Graft polymerization of acrylamide derivatives onto various substrates, such as polyurethane and nylon, has been shown to modify surface properties like hydrophilicity, protein adsorption, and dyeability. nih.govijcea.org By grafting this compound onto a surface, one could introduce the nitrophenyl group, which could then be used for further chemical modifications, such as the attachment of biomolecules or nanoparticles. This approach could be valuable in the development of biosensors, biocompatible materials, and functional coatings. mdpi.comnih.gov

Analytical Chemistry Applications

In analytical chemistry, compounds with specific functional groups can be utilized as standards, derivatizing agents, or active components in sensors. While direct analytical applications of this compound have not been reported, its structure suggests potential uses.

Nitrophenyl compounds are often electrochemically active and possess strong UV-Vis absorbance, which can be exploited for their detection and quantification. researchgate.netnih.gov Therefore, this compound could potentially be used as an analytical standard for the development of new detection methods for related compounds.

Various analytical techniques are employed for the analysis of acrylamide and its derivatives, including gas chromatography-mass spectrometry (GC-MS), often after derivatization, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). chem-agilent.comnih.govresearchgate.netthermofisher.com The presence of the nitrophenyl group in this compound would likely necessitate the optimization of these methods for its specific detection and quantification.

Table 3: Potential Analytical Methods for this compound

| Analytical Technique | Principle | Potential Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, detection via UV absorbance of the nitrophenyl group. | Quantification in reaction mixtures or environmental samples. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation followed by mass-based detection. | Identification and sensitive quantification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives, mass-based detection. | Analysis after a suitable derivatization step. |

Derivatization Agent for Spectroscopic Analysis

In analytical chemistry, derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, that is more suitable for analysis. libretexts.org this compound can be considered a potential derivatizing agent, particularly for spectroscopic analysis, due to its inherent structural features. The nitrophenyl group acts as a strong chromophore, which can significantly enhance the molar absorptivity of an analyte in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.

The primary mechanism for derivatization would likely involve the reaction of the acrylamide's vinyl group. This group is susceptible to Michael addition reactions with nucleophiles such as thiols (e.g., in cysteine-containing peptides) or primary and secondary amines. By reacting this compound with a target analyte that is otherwise difficult to detect, a new derivative is formed that incorporates the nitrophenyl chromophore. This allows for sensitive detection and quantification using UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) with a UV-Vis detector.

The general advantages of using a derivatizing agent like this compound are summarized in the table below.

| Feature of Derivatized Analyte | Conferred by this compound | Analytical Advantage |

| Enhanced Molar Absorptivity | Nitrophenyl group | Increased sensitivity in UV-Vis detection. |

| Increased Molecular Weight | Entire molecule | Potential for improved mass spectrometric analysis. |

| Modified Polarity | N-methyl and nitro groups | Can be tuned to improve chromatographic separation. |

For instance, the derivatization of a colorless, non-UV-absorbing analyte with this compound would render it easily detectable. The resulting derivative would exhibit a characteristic UV-Vis absorption spectrum, with an expected absorption maximum (λmax) influenced by the electronic structure of the nitrophenyl group.

Chromatographic Standard or Internal Reference

The utility of a compound as a chromatographic standard or internal reference is contingent on its purity, stability, and commercial availability. This compound is available from various chemical suppliers, which is a prerequisite for its use as a standard. parchem.combldpharm.com For it to be employed as a primary standard, its purity would need to be rigorously certified.

As an internal standard in chromatographic techniques such as gas chromatography (GC) or HPLC, a compound is added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and analysis. A suitable internal standard should be a compound that is similar in chemical properties to the analyte but not naturally present in the samples.

The properties of this compound that make it a potential candidate for a chromatographic standard are outlined below.

| Property | Relevance as a Chromatographic Standard |

| Chemical Stability | Ensures longevity and reproducibility of results. |

| High Purity | Essential for accurate quantification. |

| UV-Vis Absorbance | Allows for easy detection and quantification with common HPLC detectors. |

| Distinct Retention Time | Should be well-resolved from other components in the chromatogram. |

The presence of the nitro group in the molecule can also be advantageous in specific types of chromatography. For example, stationary phases with electron-rich functionalities can exhibit specific interactions with the electron-deficient nitroaromatic system, leading to unique separation selectivities. rsc.org

Potential as a Fluorescent or Photoreactive Probe (Non-Biological Application)

The structure of this compound, specifically the ortho-nitrophenyl moiety, suggests its potential as a photoreactive probe. nih.gov Compounds containing an ortho-nitrobenzyl group are known to be photolabile; upon irradiation with UV light, they can undergo intramolecular rearrangement to release a caged compound or to generate a reactive species. nih.govrsc.org This photoreactivity forms the basis of their use in applications such as photoaffinity labeling and as photolabile protecting groups.

While the nitro group typically quenches fluorescence, the photochemical reaction of the ortho-nitrophenyl group can sometimes lead to the formation of a fluorescent product. This "turn-on" fluorescence response upon photoactivation is a desirable characteristic for a fluorescent probe. nih.govnih.gov In a non-biological context, such a probe could be used to study reaction mechanisms or to detect the presence of specific analytes that can interact with the probe and modulate its photochemical behavior.

A photoreactive probe typically consists of three key components: a recognition element, a photoreactive group, and a reporter tag. In the case of this compound, the molecule itself could act as the photoreactive core.

The table below compares the characteristics of different photoreactive groups, highlighting the potential of the nitrophenyl group.

| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Advantages |

| Aryl Azide | 254-300 | Nitrene | High reactivity |

| Benzophenone | 350-360 | Triplet Ketone | Chemically stable, reacts with C-H bonds |

| Diazirine | 350-380 | Carbene | Small size, short-lived reactive species |

| Nitrophenyl | >300 | Nitroso derivative | Can be activated at longer wavelengths, potential for fluorescence turn-on |

The photoreactivity of ortho-nitrophenyl compounds involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which can then rearrange. rsc.org This process could be exploited in the design of novel chemical sensors or materials that change their properties in response to light.

Future Directions and Emerging Research Opportunities for 2e N Methyl 3 2 Nitrophenyl Acrylamide

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide and its analogs is a cornerstone for enabling further research. While classical methods for amide bond formation can be employed, future research will likely focus on developing more efficient and selective synthetic strategies. A promising approach involves the palladium-catalyzed hydroaminocarbonylation of acetylene, which offers a modular and atom-efficient route to a diverse range of acrylamides. Another avenue of exploration lies in the direct α-arylation of acrylamides, a method that could provide a more direct and atom-economical synthesis of α-arylamides.

Key areas for development in the synthesis of this compound include:

Palladium-Catalyzed Cross-Coupling Reactions: Mizoroki-Heck type reactions involving the coupling of an appropriate aryl halide with N-methylacrylamide could be optimized for high yields and selectivity. The choice of palladium catalyst, ligands, and reaction conditions will be crucial in achieving the desired (2E)-stereochemistry.

Amide Bond Formation from Carboxylic Acid Derivatives: Investigating the direct amidation of 3-(2-nitrophenyl)acrylic acid or its activated derivatives (e.g., acyl chlorides) with methylamine (B109427) is a fundamental approach. Research could focus on milder and more efficient coupling reagents to improve yields and reduce waste.

Flow Chemistry and Process Optimization: The implementation of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reproducibility for the synthesis of this and related nitro-containing compounds.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Palladium-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance | Catalyst and ligand design for stereoselectivity |

| Amide Bond Formation | Readily available starting materials | Development of novel, efficient coupling agents |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility | Optimization of reaction parameters in a flow setup |

Exploration of Advanced Catalytic Transformations of the Compound

The rich chemical functionality of this compound makes it a versatile substrate for a variety of catalytic transformations. The presence of a nitro group, an electron-deficient alkene, and an amide bond provides multiple sites for chemical modification.

Future research in this area could explore:

Catalytic Reduction of the Nitro Group: The selective reduction of the nitro group to an amine is a critical transformation that would open up a vast chemical space for further derivatization. Research into chemoselective catalysts, such as those based on nickel or other transition metals, that can achieve this reduction without affecting the acrylamide (B121943) moiety is highly desirable. This would provide access to the corresponding (2E)-3-(2-aminophenyl)-N-methylacrylamide, a valuable building block for the synthesis of heterocyclic compounds and biologically active molecules.

Asymmetric Hydrogenation: The development of catalytic systems for the asymmetric hydrogenation of the carbon-carbon double bond would lead to the synthesis of enantioenriched β-substituted propionamides. Chiral catalysts, potentially based on nickel or rhodium, could be employed to achieve high enantioselectivity.

Catalytic Cross-Coupling Reactions: The aromatic ring of the compound could be further functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, after the reduction of the nitro group.

Cycloaddition Reactions: The electron-deficient nature of the acrylamide double bond makes it a good candidate for various cycloaddition reactions, including Diels-Alder and 1,3-dipolar cycloadditions. The use of chiral catalysts could enable the stereoselective synthesis of complex cyclic structures.

Deeper Mechanistic Insights into its Chemical Reactivity and Biological Interactions

A thorough understanding of the chemical reactivity and biological interactions of this compound is crucial for its rational application in various fields. The electrophilic nature of the acrylamide moiety, enhanced by the electron-withdrawing nitro group, is a key determinant of its reactivity.

Future research should focus on:

Mechanistic Studies of Michael Addition: The acrylamide group is a well-known Michael acceptor, and its reactivity towards nucleophiles like thiols (e.g., glutathione) is of significant biological relevance. strath.ac.uk A study on N-arylacrylamides found that the ortho-nitrophenyl derivative exhibited the fastest reaction rate with glutathione, suggesting a high degree of electrophilicity. strath.ac.uk Detailed kinetic and computational studies are needed to quantify the electrophilicity of this compound and to understand the mechanism of its reactions with biological nucleophiles.

Identification of Biological Targets: Acrylamide derivatives have been identified as inhibitors of various enzymes, particularly protein kinases. nih.govacs.org High-throughput screening and proteomics approaches could be employed to identify the specific cellular targets of this compound and to elucidate its mode of action. The presence of the nitro group may also influence its biological activity and metabolic fate.

Computational Modeling of Reactivity and Binding: Quantum mechanical calculations and molecular dynamics simulations can provide valuable insights into the electronic structure, reactivity, and binding interactions of the compound with biological macromolecules. leeds.ac.ukresearchgate.net These computational studies can guide the design of new derivatives with improved potency and selectivity.

Design and Synthesis of Advanced Functional Materials Incorporating the this compound Scaffold

The unique chemical structure of this compound makes it an attractive building block for the creation of advanced functional materials. The polymerizable acrylamide group allows for its incorporation into polymer chains, while the nitrophenyl group can impart specific properties to the resulting material.

Emerging research opportunities in this area include:

Stimuli-Responsive Polymers: The nitro group can be reduced to an amine, which is pH-responsive. Polymers containing this scaffold could therefore be designed to exhibit pH-dependent swelling or solubility, making them suitable for applications in drug delivery and sensors. The nitro group itself can also act as a photoactive moiety, potentially leading to the development of light-responsive materials.

Photoactive Polymers: The ortho-nitrobenzyl group is a well-known photolabile protecting group. Polymers incorporating the this compound scaffold could be designed to undergo light-induced degradation or modification, enabling applications in photolithography and controlled release systems.

Cross-linked Hydrogels and Nanogels: Copolymerization of this compound with other monomers and cross-linkers can lead to the formation of hydrogels and nanogels with tunable properties. These materials could find applications in tissue engineering, regenerative medicine, and as carriers for therapeutic agents.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and biological activities.

For this compound, AI and ML could be leveraged to:

Predict Reactivity and Biological Activity: Machine learning models can be trained on datasets of known acrylamide derivatives to predict the reactivity and biological activity of novel, unsynthesized analogs of this compound. nih.govijcrt.orgsmums.ac.ir This can accelerate the discovery of compounds with desired properties.

Optimize Synthetic Routes: AI algorithms can be used to analyze vast reaction databases and propose optimal synthetic routes for the target molecule and its derivatives, considering factors such as yield, cost, and environmental impact.

Design Novel Functional Materials: Generative AI models can be employed to design new polymers and materials incorporating the this compound scaffold with specific, desired properties. strath.ac.ukleeds.ac.uk These models can explore a vast chemical space to identify promising candidates for experimental validation.

Facilitate In Silico Screening: Machine learning models can be used for large-scale virtual screening of libraries of compounds based on the this compound scaffold to identify potential drug candidates or materials with specific functionalities. nih.gov

The integration of AI and ML into the research workflow for this compound holds immense potential to accelerate the pace of discovery and innovation in both chemistry and materials science.

Q & A

Q. Conflicting bioactivity data across studies: Are assay conditions or impurities responsible?

- Methodology :

- Strict QC protocols : Enforce ≥95% purity (HPLC) and quantify residual solvents (GC-MS) before bioassays .

- Positive controls : Compare with reference compounds (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.